molecular formula C9H17N2O4P B14373173 Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate CAS No. 89566-23-4

Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate

Cat. No.: B14373173
CAS No.: 89566-23-4
M. Wt: 248.22 g/mol
InChI Key: WQEDPTNPLKXNTL-UHFFFAOYSA-N
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Description

Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diethyl phosphite with acetyl cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl cyanomethylphosphonate
  • Diethyl phosphonoacetate

Uniqueness

Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate is unique due to the presence of both acetyl and cyanomethyl groups, which confer distinct reactivity and potential applications compared to other phosphonate compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

89566-23-4

Molecular Formula

C9H17N2O4P

Molecular Weight

248.22 g/mol

IUPAC Name

N-(cyanomethyl)-N-(diethoxyphosphorylmethyl)acetamide

InChI

InChI=1S/C9H17N2O4P/c1-4-14-16(13,15-5-2)8-11(7-6-10)9(3)12/h4-5,7-8H2,1-3H3

InChI Key

WQEDPTNPLKXNTL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(CC#N)C(=O)C)OCC

Origin of Product

United States

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